Home > Products > Screening Compounds P62646 > Adefovir Dipivoxil Dimer
Adefovir Dipivoxil Dimer - 323201-05-4

Adefovir Dipivoxil Dimer

Catalog Number: EVT-1486737
CAS Number: 323201-05-4
Molecular Formula: C₄₁H₆₄N₁₀O₁₆P₂
Molecular Weight: 1014.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adefovir Dipivoxil is an orally administered nucleotide analog reverse-transcriptase inhibitor (ntRTI). It is used to treat chronic infections with the hepatitis B virus . It was previously called bis-POM PMEA and is sold under the trade names Preveon and Hepsera . Adefovir Dipivoxil is a prodrug of Adefovir, which is lipid-soluble and potent to diffuse across the cell membrane .

Synthesis Analysis

An improved synthesis of the antiviral drug Adefovir has been presented . The synthesis process involves replacing the ribose phosphate group of Adefovir with the isopolar phosphonomethyl ether functionality .

Molecular Structure Analysis

The structure and dynamics of Adefovir Dipivoxil have been determined by measuring the principal components of chemical shift anisotropy (CSA) tensor, site-specific spin–lattice relaxation time, and molecular correlation time at crystallographically different carbon nuclei sites .

Chemical Reactions Analysis

The degradation kinetics of Adefovir Dipivoxil is administered by two distinct but inter-related degradation pathways: hydrolysis of the pivaloyloxymethyl moiety and formaldehyde-catalyzed dimerization of the adenine ring .

Physical And Chemical Properties Analysis

The dissolution rates of Adefovir Dipivoxil cocrystals were improved with the order of ADD-SAC cocrystal > ADD-PA cocrystal > ADD-NIC cocrystal . The permeability studies on Caco-2 cell model and single-pass intestinal perfusion model indicated that PA could enhance intestinal absorption of ADD by P-gp inhibition .

Synthesis Analysis

One method for synthesizing Adefovir Dipivoxil involves using N-methyl pyrrolidone as a solvent, tetra-n-butylammonium bromide as a phase transfer catalyst, triethylamide as an acid adsorbent, and reacting Adefovir with chloromethyl pivalate. [] This reaction yields 9-{2-{{{di(trimethylacetoxy)methyl}phosphoroso}methoxy}-ethyl)adenine, which is Adefovir Dipivoxil. [] This method aims for a safe, environmentally friendly, and controllable reaction process with high economic benefit, potentially suitable for industrial production. []

Molecular Structure Analysis

While specific structural analysis data is limited in the provided papers, Adefovir Dipivoxil is characterized by the presence of an isopolar phosphonomethyl ether functionality, replacing the ribose phosphate group found in Adefovir. [] This structural modification is crucial for its ability to permeate cell membranes, as it neutralizes the negative charge, making the molecule lipid-soluble. []

Mechanism of Action

Adefovir Dipivoxil itself is inactive but is rapidly converted to Adefovir in vivo. [] Adefovir acts as a competitive inhibitor of viral DNA polymerase, specifically targeting the reverse transcriptase enzyme of HBV. [, ] By competing with the natural substrate, deoxyadenosine triphosphate, Adefovir Dipivoxil effectively disrupts viral DNA chain elongation, ultimately inhibiting HBV replication. [, ] Research suggests that Adefovir Dipivoxil might also induce DNA replication stress and augment the cytotoxic effects of Ataxia Telangiectasia-mutated and Rad3-related (ATR) inhibitors, a DNA Damage Repair (DDR) pathway activated by single-stranded DNA regions during replication stress. [] This finding suggests potential applications in cancer research, specifically in combination with ATR inhibitors to enhance their efficacy. []

Physical and Chemical Properties Analysis

Adefovir Dipivoxil exhibits a diverse range of motional dynamics, with spin-lattice relaxation times for carbon nuclei varying from 1 to 107 s and molecular correlation times ranging from 10-4 to 10-8 s. [] This suggests the presence of various independent motional degrees of freedom within the molecule, potentially contributing to its biological activity. [] Additionally, Adefovir Dipivoxil can form cocrystals with various dicarboxylic acids, such as stearic acid, glutaric acid, and suberic acid. [, , ] These cocrystals often exhibit altered physicochemical properties compared to the pure drug, offering advantages such as enhanced solubility, tabletability, and permeability. [, , ]

Applications
  • Investigating HBV Replication Mechanisms: Adefovir Dipivoxil's ability to inhibit HBV replication makes it a valuable tool for studying the virus's life cycle. [, ] By observing the effects of Adefovir Dipivoxil on viral replication, researchers can gain insights into the specific steps involved and identify potential targets for novel antiviral therapies. [, ]
  • Screening for Antiviral Agents: Adefovir Dipivoxil can be used as a positive control in screens for new antiviral agents. [] By comparing the efficacy of novel compounds to that of Adefovir Dipivoxil, researchers can identify those with promising antiviral activity. []
  • Investigating Cellular Responses to Viral Infection: Adefovir Dipivoxil can be utilized to study the cellular pathways involved in the host response to viral infection. [, ] By inhibiting viral replication with Adefovir Dipivoxil, researchers can isolate and study the effects of the host immune response, independent of ongoing viral replication. [, ]
  • Enhancing Drug Delivery Systems: Research shows that incorporating Adefovir Dipivoxil into proliposomal drug delivery systems can improve its oral bioavailability. [] This approach enhances its therapeutic potential, particularly in the treatment of chronic HBV infections. []
  • Formulating Cocrystals with Improved Properties: Adefovir Dipivoxil forms cocrystals with various dicarboxylic acids. [, , ] These cocrystals often exhibit enhanced physicochemical properties compared to the pure drug, offering advantages such as enhanced solubility, tabletability, and permeability. [, , ] This opens up possibilities for developing more patient-friendly formulations with improved bioavailability and therapeutic outcomes.
Future Directions
  • Investigating Adefovir Dipivoxil's Role in Cancer Treatment: The observation that Adefovir Dipivoxil can induce DNA replication stress and enhance the cytotoxicity of ATR inhibitors warrants further investigation for potential applications in cancer treatment. [] This includes exploring its efficacy in combination with other chemotherapeutic agents and identifying potential synergistic effects.
  • Developing Novel Drug Delivery Systems: Continued research into incorporating Adefovir Dipivoxil into advanced drug delivery systems, such as nanoparticles or targeted delivery vehicles, could further enhance its bioavailability and therapeutic efficacy, potentially leading to more effective treatment options for chronic HBV infections. []
  • Exploring the Potential of Adefovir Dipivoxil Cocrystals: Further research into Adefovir Dipivoxil cocrystals could lead to the development of novel formulations with improved physicochemical properties, addressing limitations such as poor solubility or low bioavailability. [, , ] This could lead to more efficacious and patient-friendly treatment options.
  • Understanding the Long-Term Effects of Adefovir Dipivoxil on Cellular Processes: Further research is needed to fully elucidate the long-term effects of Adefovir Dipivoxil on cellular processes beyond its antiviral activity, particularly its potential impact on DNA replication and repair mechanisms. [, , ] This knowledge is crucial for assessing its safety profile and developing strategies to mitigate potential risks associated with long-term use.

Adefovir

Compound Description: Adefovir, also known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is a potent antiviral agent. It acts as a nucleotide analogue reverse transcriptase inhibitor, effectively targeting hepatitis B virus (HBV), human immunodeficiency virus (HIV), and other viral infections [, , , , , ]. While potent, Adefovir's high polarity limits its permeability across the human intestinal mucosa, hindering its effectiveness as an oral drug [].

Relevance: Adefovir is the active metabolite of Adefovir Dipivoxil. Adefovir Dipivoxil is a prodrug of Adefovir, designed to improve its oral bioavailability. The structure of Adefovir Dipivoxil includes Adefovir with additional chemical groups (dipivoxil moieties) that enhance its absorption and are cleaved off in the body to release the active Adefovir [, , ].

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir Disoproxil Fumarate (TDF) is another nucleotide analogue reverse transcriptase inhibitor, often used in treating chronic HBV infections [, , ]. It demonstrates a high barrier to resistance and long-term efficacy in managing HBV [].

Relevance: Tenofovir Disoproxil Fumarate is often presented as an alternative treatment option for patients with chronic HBV, particularly those who experience adverse effects from Adefovir Dipivoxil [, ]. This suggests that these two compounds share similar therapeutic targets and mechanisms of action, despite their structural differences. Studies directly comparing the efficacy and safety of TDF and Adefovir Dipivoxil suggest that TDF may offer advantages in terms of viral suppression and a lower risk of resistance development [].

Entecavir

Compound Description: Entecavir, like Adefovir Dipivoxil and Tenofovir Disoproxil Fumarate, acts as a potent inhibitor of HBV replication [, , , , , ]. It exhibits a high genetic barrier to resistance, making it a valuable therapeutic agent in managing chronic HBV infections [].

Relevance: Entecavir is frequently compared with Adefovir Dipivoxil in the context of treating chronic HBV infections [, , , , , ]. Clinical studies highlight the efficacy of both drugs in suppressing HBV DNA levels. Studies have investigated the use of Entecavir and Adefovir Dipivoxil in combination therapy, exploring their potential for synergistic effects [, , ]. Additionally, Entecavir is sometimes used as an alternative treatment for patients who develop resistance to or experience adverse effects from Adefovir Dipivoxil, further emphasizing their overlapping clinical applications [, , ].

Relevance: Similar to Entecavir, Lamivudine serves as both a comparative agent and a potential combination partner for Adefovir Dipivoxil in HBV treatment [, , , , ]. Studies have explored the sequential use of Lamivudine and Adefovir Dipivoxil in patients who develop Lamivudine resistance, as well as the efficacy of combination therapy to suppress viral replication and reduce the risk of resistance development.

Telbivudine

Compound Description: Telbivudine is another nucleoside analogue employed in HBV treatment [, , , , ]. Its efficacy and resistance profile have been studied in comparison to other antiviral drugs, including Adefovir Dipivoxil [, , , ].

Relevance: Telbivudine serves as both a comparator and a potential combination partner for Adefovir Dipivoxil in managing chronic HBV [, , , , ]. Clinical trials have investigated the efficacy and safety profiles of Telbivudine and Adefovir Dipivoxil, either as monotherapy or in combination, to determine the optimal treatment strategies for chronic HBV infection. These studies emphasize the importance of understanding the comparative efficacy, safety, and resistance profiles of different antiviral agents in guiding treatment decisions for individual patients.

Properties

CAS Number

323201-05-4

Product Name

Adefovir Dipivoxil Dimer

Molecular Formula

C₄₁H₆₄N₁₀O₁₆P₂

Molecular Weight

1014.95

Synonyms

Adefovir Dipivoxil Impurity B; 2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.